[Bis(octadecyloxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(octadecyloxy)methyl]benzene: is an organic compound characterized by the presence of two octadecyloxy groups attached to a benzene ring via a methylene bridge. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Bis(octadecyloxy)methyl]benzene typically involves the reaction of benzyl chloride with octadecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octadecanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Bis(octadecyloxy)methyl]benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Br₂, Cl₂)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry: [Bis(octadecyloxy)methyl]benzene is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis
Properties
CAS No. |
92489-66-2 |
---|---|
Molecular Formula |
C43H80O2 |
Molecular Weight |
629.1 g/mol |
IUPAC Name |
dioctadecoxymethylbenzene |
InChI |
InChI=1S/C43H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-44-43(42-38-34-33-35-39-42)45-41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-39,43H,3-32,36-37,40-41H2,1-2H3 |
InChI Key |
UOQIYJMGTGMDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(C1=CC=CC=C1)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.